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Compound of Interest

Compound Name: 2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272 Get Quote

In the landscape of chemical synthesis and materials science, polyfunctional molecules serve

as foundational pillars for innovation. 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also

known as 2-Methyl-Glycerol, emerges as a structurally unique analog of glycerol, offering a

distinct profile of reactivity and steric properties.[1] While glycerol (propane-1,2,3-triol) is a

ubiquitous building block, the introduction of a methyl group at the central carbon atom to

create a tertiary alcohol moiety fundamentally alters the molecule's characteristics. This

substitution replaces the secondary hydroxyl group of glycerol with a more sterically hindered

tertiary alcohol, a feature that has significant implications for its use in drug development,

polymer science, and organic synthesis.

This guide provides an in-depth exploration of the chemical properties of 2-Methyl-1,2,3-
propanetriol, moving beyond basic data to offer insights into its synthesis, analytical

characterization, reactivity, and potential applications. The content herein is curated for

researchers, chemists, and drug development professionals who require a comprehensive

understanding of this versatile molecule.

Section 1: Core Physicochemical Properties
The intrinsic properties of a molecule dictate its behavior in both chemical reactions and

physical formulations. 2-Methyl-1,2,3-propanetriol is a polyol (a polyhydric alcohol) whose

physical state at room temperature is a solid, necessitating specific handling and storage

conditions to maintain its stability. Its key physicochemical properties are summarized below.
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Property Value Source(s)

CAS Number 25245-58-3 [1][2]

Molecular Formula C₄H₁₀O₃ [1]

Molecular Weight 106.12 g/mol [1]

Synonyms
2-Methyl-Glycerol, 1,2,3-

Trihydroxy-2-methylpropane
[1]

Appearance Solid

Boiling Point 115 °C [1][2]

Density 1.217 g/cm³ [1][2]

Flash Point 145.8 °C [1]

Solubility

Inferred to be miscible with

water and polar organic

solvents like ethanol,

analogous to glycerol.

[3][4]

Storage Temperature

Recommended at -15°C to

-20°C in a well-sealed

container.

[1][2]

Rationale: The high boiling point and density relative to its low molecular weight are attributable

to extensive intermolecular hydrogen bonding enabled by the three hydroxyl groups. Its

structural similarity to glycerol, a highly hygroscopic and water-miscible compound, strongly

suggests similar solubility behavior.[3] The solid physical form at ambient temperature, unlike

glycerol, is likely due to more efficient crystal packing facilitated by its molecular symmetry.

Section 2: Synthesis and Manufacturing
While 2-Methyl-1,2,3-propanetriol is available commercially from specialty suppliers,

understanding its synthesis is crucial for custom applications and process development. A

direct, published synthesis protocol is not readily available in the literature. However, a

plausible and efficient synthetic route can be designed based on well-established

organometallic and epoxide chemistry.
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A logical approach involves the Grignard reaction of methylmagnesium bromide with

dihydroxyacetone. This method leverages readily available starting materials to construct the

target molecule's carbon skeleton and introduce the key functional groups in a single, high-

yielding step.

Proposed Synthesis Pathway: Grignard Addition to
Dihydroxyacetone

Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition

Step 3: Acidic Workup (Protonation)

Methyl Bromide (CH₃Br)

Methylmagnesium Bromide (CH₃MgBr)Reacts with

Magnesium (Mg)

in

Anhydrous Diethyl Ether

Magnesium Alkoxide Intermediate

Attacks carbonyl carbon of

Dihydroxyacetone

2-Methyl-1,2,3-propanetriolProtonated by

Aqueous Acid (e.g., dil. HCl)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Methyl-1,2,3-propanetriol via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen

atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of

methyl bromide in diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat
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gun or iodine crystal) and maintained at a gentle reflux until all the magnesium has been

consumed. The resulting grey solution is the Grignard reagent, methylmagnesium bromide.

Expertise Note: The absolute exclusion of water is critical. Any moisture will quench the

Grignard reagent, drastically reducing the yield. All glassware must be oven- or flame-

dried, and anhydrous solvents are mandatory.

Nucleophilic Addition: The Grignard solution is cooled in an ice bath. A solution of

dihydroxyacetone, dissolved in anhydrous tetrahydrofuran (THF) for better solubility, is

added dropwise to the stirred Grignard reagent. The addition is controlled to maintain a

temperature below 10°C. After the addition is complete, the reaction mixture is allowed to

warm to room temperature and stirred for several hours to ensure complete reaction.

Expertise Note: Dihydroxyacetone is often a dimer which should be cracked to the

monomer by gentle heating before use. The slow, cold addition minimizes side reactions,

such as enolization of the ketone.

Workup and Purification: The reaction is quenched by slowly pouring the mixture over a

slurry of crushed ice and saturated aqueous ammonium chloride or a dilute strong acid like

HCl. This protonates the intermediate magnesium alkoxide and dissolves the magnesium

salts. The organic layer is separated, and the aqueous layer is extracted multiple times with

ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Final Purification: The resulting crude solid is purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to

yield pure 2-Methyl-1,2,3-propanetriol.

Trustworthiness: This protocol is self-validating. The purity of the final product can be

confirmed using the analytical methods described in the next section (NMR, MS), and its

melting point can be compared to literature values.

Section 3: Analytical Characterization and Quality
Control
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Confirming the identity and purity of 2-Methyl-1,2,3-propanetriol is paramount for any

research or development application. A combination of spectroscopic techniques provides a

definitive structural fingerprint. While a dedicated public spectral database for this specific

compound is sparse, we can accurately predict the expected spectroscopic data based on its

structure and data from analogous molecules like glycerol and other methylated polyols.[5][6]

Predicted Spectroscopic Data
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Technique Expected Observations Rationale

¹H NMR

δ ~1.2 ppm (s, 3H): Methyl

protons (CH₃). δ ~3.5-3.7 ppm

(m, 4H): Methylene protons (-

CH₂OH). δ ~2.5-4.0 ppm (br s,

3H): Hydroxyl protons (-OH).

The methyl group is a singlet

as it has no adjacent protons.

The two methylene groups are

chemically equivalent but their

protons may be diastereotopic,

leading to a complex multiplet.

Hydroxyl proton signals are

typically broad and their

chemical shift is concentration

and solvent dependent.[5]

¹³C NMR

~20-25 ppm: Methyl carbon

(CH₃). ~65-70 ppm: Methylene

carbons (-CH₂OH). ~70-75

ppm: Quaternary carbon (C-

OH).

Four unique carbon

environments should produce

four distinct signals. The

carbons bonded to

electronegative oxygen atoms

are deshielded and appear

downfield. The quaternary

carbon will be distinct from the

methylene carbons.[5][6]

FT-IR

~3300 cm⁻¹ (broad): O-H

stretch (hydrogen-bonded).

~2950 cm⁻¹ (sharp): C-H

alkane stretch. ~1050 cm⁻¹

(strong): C-O alcohol stretch.

These are characteristic

absorption bands for

polyhydric alcohols. The

broadness of the O-H band is

a definitive indicator of strong

intermolecular hydrogen

bonding.[7][8]

Mass Spec (EI)

m/z = 106 (M⁺): Molecular ion

(may be weak or absent). m/z

= 88 (M-18): Loss of water

(H₂O). m/z = 75 (M-31): Loss

of a hydroxymethyl radical

(•CH₂OH). m/z = 57: Further

fragmentation.

Electron ionization often leads

to fragmentation in alcohols.

The loss of water is a classic

fragmentation pathway. Alpha-

cleavage (loss of •CH₂OH) is

also highly characteristic and

would lead to a stable oxonium

ion.[9][10]
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Analytical Validation Workflow
A robust quality control workflow is essential to validate the identity, purity, and consistency of

2-Methyl-1,2,3-propanetriol batches for use in sensitive applications like drug development.

Caption: A typical quality control workflow for validating a batch of 2-Methyl-1,2,3-
propanetriol.

Section 4: Reactivity and Chemical Behavior
The chemical behavior of 2-Methyl-1,2,3-propanetriol is dominated by its three hydroxyl

groups. However, the presence of two primary hydroxyls and one tertiary hydroxyl group

creates a reactivity differential that can be exploited for selective chemical transformations.

Primary Hydroxyls (-CH₂OH): These are the most reactive sites for common alcohol

reactions due to lower steric hindrance. They readily undergo esterification, etherification,

and reaction with isocyanates.[11][12]

Tertiary Hydroxyl (-C(CH₃)OH): This group is significantly more sterically hindered and thus

less reactive than the primary hydroxyls.[12] This differential allows for selective reactions at

the primary positions while leaving the tertiary alcohol intact under carefully controlled

conditions. For example, reaction with one equivalent of a bulky acylating agent (like pivaloyl

chloride) would preferentially occur at the primary positions.

Oxidation: The primary alcohols can be oxidized to aldehydes and further to carboxylic acids

using standard oxidizing agents.[10] In contrast, the tertiary alcohol is resistant to oxidation

under non-forcing conditions, as this would require breaking a carbon-carbon bond.[10] This

resistance is a key feature distinguishing it from glycerol, whose secondary alcohol is readily

oxidized to a ketone.
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Key Reactions of Hydroxyl Groups

2-Methyl-1,2,3-propanetriol

Esterification
(R-COCl, Pyridine)

Williamson Ether Synthesis
(1. NaH, 2. R-Br)

Urethane Formation
(R-NCO)

Di-ester Product
(Primary OHs react first)

Di-ether Product
(Primary OHs react first)

Di-urethane Linkage
(Primary OHs react first)

Click to download full resolution via product page

Caption: Common reactions targeting the reactive primary hydroxyl groups of the molecule.

Section 5: Applications in Research and Drug
Development
The unique structural features of 2-Methyl-1,2,3-propanetriol make it a molecule of significant

interest for advanced applications, particularly where the properties of glycerol need to be

modified.

Polymer and Materials Science: As a triol, it is an excellent monomer or cross-linking agent

for producing branched or cross-linked polymers like polyesters and polyurethanes.[1] The

tertiary alcohol and associated methyl group can impart increased thermal stability, altered

solubility, and greater hydrolytic resistance to the resulting polymer compared to glycerol-

based polymers, due to increased steric shielding around the polymer backbone.[11]

Drug Development and Medicinal Chemistry:

Scaffold and Building Block: It can serve as a chiral or achiral scaffold for synthesizing

complex molecules. The differential reactivity of its hydroxyl groups allows for sequential

functionalization, building molecular complexity in a controlled manner.
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Modulation of Physicochemical Properties: In drug design, adding a methyl group can

significantly impact a molecule's properties by increasing lipophilicity, altering metabolic

stability, and influencing conformation.[13] Using 2-Methyl-1,2,3-propanetriol as a linker

or fragment in a drug candidate, instead of glycerol, could improve its pharmacokinetic

profile (e.g., membrane permeability, resistance to metabolic oxidation).

Prodrugs and Solubilizers: The hydroxyl groups can be used to attach promoieties to

create prodrugs or to link to poorly soluble active pharmaceutical ingredients (APIs) to

enhance their aqueous solubility.

Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Methyl-1,2,3-propanetriol is essential.

While its toxicological properties have not been fully investigated, the available data indicates it

should be handled with care.

Hazard Category
GHS Classification and
Statement

Recommended
Precautions

Acute Toxicity
Warning: H302 - Harmful if

swallowed.

Do not ingest. Wash hands

thoroughly after handling.

Skin Irritation
Warning: H315 - Causes skin

irritation.

Wear protective gloves (e.g.,

nitrile) and lab coat. Avoid

contact with skin.

Eye Irritation
Warning: H319 - Causes

serious eye irritation.

Wear safety glasses or

goggles.

Respiratory Irritation
Warning: H335 - May cause

respiratory irritation.

Use in a well-ventilated area or

a chemical fume hood. Avoid

inhaling dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -15°C to

-20°C.[1][2]

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and

safety glasses, should be worn at all times when handling this compound.
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Conclusion
2-Methyl-1,2,3-propanetriol is more than just a methylated version of glycerol; it is a

specialized chemical tool with a unique set of properties. Its trifunctionality, combined with the

steric and electronic effects of a tertiary alcohol center, provides chemists and material

scientists with a versatile platform for creating novel polymers, complex molecular

architectures, and potentially improved pharmaceutical agents. A thorough understanding of its

synthesis, analytical profile, and differential reactivity is the key to unlocking its full potential in

advanced scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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